molecular formula C4H8ClN3O B8741271 2-Semicarbazono-1-chloropropane

2-Semicarbazono-1-chloropropane

Cat. No.: B8741271
M. Wt: 149.58 g/mol
InChI Key: RJVJMYIGSGZOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Semicarbazono-1-chloropropane is a semicarbazone derivative characterized by a chlorinated propane backbone linked to a semicarbazone functional group (NH2CONH-). Semicarbazones are typically synthesized via condensation reactions between ketones or aldehydes and semicarbazide, forming stable hydrazone derivatives.

Properties

Molecular Formula

C4H8ClN3O

Molecular Weight

149.58 g/mol

IUPAC Name

(1-chloropropan-2-ylideneamino)urea

InChI

InChI=1S/C4H8ClN3O/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)

InChI Key

RJVJMYIGSGZOGT-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)N)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The primary distinction between 2-semicarbazono-1-chloropropane and related compounds lies in the functional group and substituents:

Compound Class Functional Group Key Substituents Synthesis Method
Semicarbazones NH2CONH- Chloropropane backbone Condensation of ketones with semicarbazide
Thiosemicarbazones (e.g., DMPTHP) NH2CSNH- p-Tolylhydrazono group Condensation with thiosemicarbazide
Chlorinated Benzodiazepines (e.g., Methylclonazepam) Benzodiazepine core 2-chlorophenyl, nitro group Multi-step heterocyclic synthesis

Key Observations :

  • Thiosemicarbazones : The substitution of oxygen with sulfur in the semicarbazone group (NH2CSNH- vs. NH2CONH-) enhances hydrophobicity. For example, DMPTHP thiosemicarbazone is air-stable and insoluble in water, contrasting with the likely moderate solubility of semicarbazones due to the polar oxygen atom .
Stability and Reactivity
  • Chlorine Effects: The chlorine atom in this compound may increase electrophilicity at the adjacent carbon, influencing nucleophilic substitution reactions—a property less pronounced in non-chlorinated analogs.

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